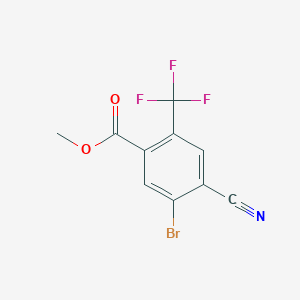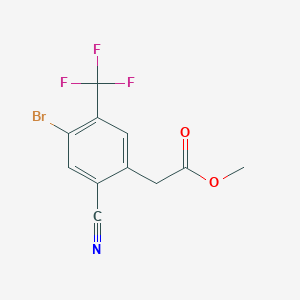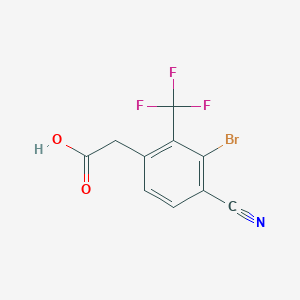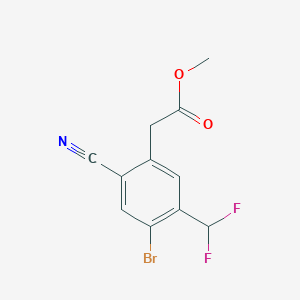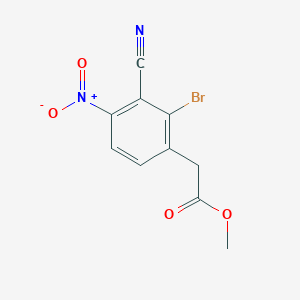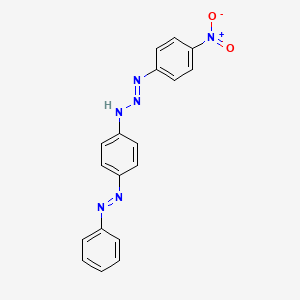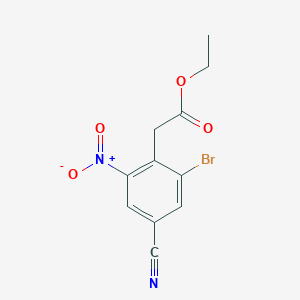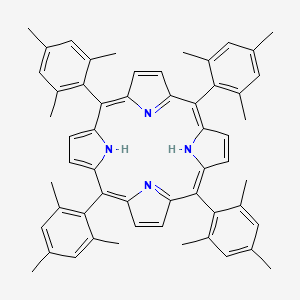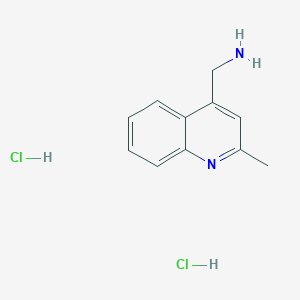
(2-Methylquinolin-4-yl)methanamine dihydrochloride
説明
“(2-Methylquinolin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1171865-21-6 . It has a molecular weight of 245.15 and its IUPAC name is (2-methyl-4-quinolinyl)methanamine dihydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 294-295°C . It is a powder and is typically stored at room temperature .科学的研究の応用
Antimicrobial Activities
A series of derivatives of (2-Methylquinolin-4-yl)methanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activities. Thomas et al. (2010) reported that a new series of methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Application in Chemical Reactions
(2-Methylquinolin-4-yl)methanamine dihydrochloride has been used in various chemical reactions. For example, Karabuğa et al. (2015) synthesized a quinazoline-based ruthenium complex, which was used as a catalyst in transfer hydrogenation reactions, showing excellent conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Palladium-Catalyzed Nitration
In another application, Zhang et al. (2015) developed a palladium-catalyzed nitration of 8-methylquinolines using (2-Methylquinolin-4-yl)methanamine dihydrochloride derivatives, which could be selectively reduced to methanamines, indicating a potential application in organic synthesis (Zhang, Ren, Zhang, & Liu, 2015).
Antitumor Activity
A study by Károlyi et al. (2012) explored the antitumor activity of functionalized methanamines derived from (2-Methylquinolin-4-yl)methanamine dihydrochloride. These compounds showed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
Water Oxidation by Mononuclear Ruthenium Complex
Vennampalli et al. (2014) synthesized a mononuclear ruthenium complex using a derivative of (2-Methylquinolin-4-yl)methanamine dihydrochloride, demonstrating its application in the oxidation of water, which is relevant in energy-related research (Vennampalli, Liang, Webster, & Zhao, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(2-methylquinolin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAORVCXKGFCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



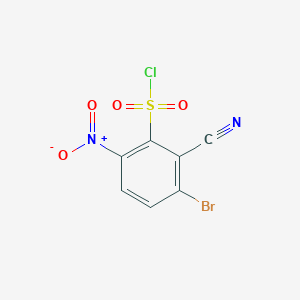
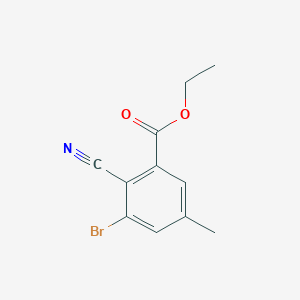
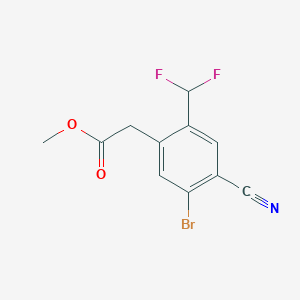
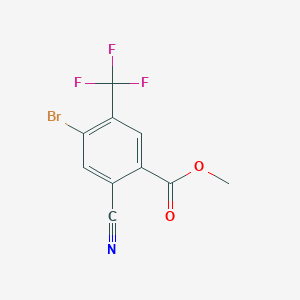
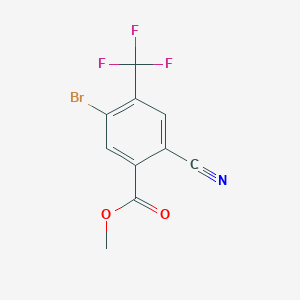
![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)
